molecular formula C19H20ClN3OS B2591871 N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1210719-39-3

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2591871
CAS No.: 1210719-39-3
M. Wt: 373.9
InChI Key: ZPRFPVADUVQIPR-UHFFFAOYSA-N
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Description

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide represents a sophisticated small molecule research chemical featuring a distinctive molecular architecture that combines chlorophenyl-thiazole and propynyl-piperidine motifs. This structural combination places it within a class of compounds investigated for their potential as modulators of enzymatic activity and signaling pathways in neurological research contexts. The compound's design incorporates a chlorophenyl-thiazole moiety, a structural feature observed in biologically active compounds that often facilitates target engagement and molecular recognition events in cellular systems . The critical prop-2-ynyl group attached to the piperidine nitrogen represents a key structural element that may influence the molecule's interaction with biological targets and its overall physicochemical properties . Research applications for this compound primarily focus on investigating its potential effects on neurological systems, consistent with the research directions observed for related carboxamide derivatives with structural similarities . The molecular framework suggests potential utility as a chemical probe for studying specific enzyme systems or receptor interactions, particularly those implicated in neurological function and dysfunction. Researchers are investigating this compound's potential interactions with various biological targets, with preliminary studies suggesting possible modulation of enzymatic activity relevant to neurological conditions. The presence of both the chlorobenzyl-thiazole and propynyl-piperidine-carboxamide components creates a unique three-dimensional structure that may enable selective interaction with specific protein binding sites, potentially influencing pathway modulation in experimental models. Further investigation is required to fully elucidate this compound's precise mechanism of action and therapeutic potential, which remains an active area of scientific inquiry in medicinal chemistry and neuroscience research.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-2-8-23-9-6-15(7-10-23)18(24)22-19-21-13-17(25-19)12-14-4-3-5-16(20)11-14/h1,3-5,11,13,15H,6-10,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFPVADUVQIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of a chlorophenylmethyl ketone with thiourea under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-ynyl group through a Sonogashira coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolide Derivatives (SARS-CoV-2 Inhibitors)

Compounds like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide () share the thiazole core but differ in substituents. These derivatives feature polar groups (e.g., hydroxy, ester) that improve solubility but may limit blood-brain barrier penetration. Molecular dynamics (MD) simulations from suggest that such substitutions stabilize protein-ligand interactions, though the target’s alkyne group could introduce metabolic vulnerabilities (e.g., cytochrome P450 oxidation) .

Benzotriazolyl Acetamide (Antiviral Candidate)

2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)-2-pyridyl]acetamide () shares the 3-chlorobenzyl motif but incorporates a pyridyl-acetamide scaffold. The target compound’s piperidine carboxamide may offer conformational flexibility, enabling stronger binding to rigid enzyme active sites compared to the planar pyridyl group.

Firzacorvirum (Antiviral Agent)

Firzacorvirum () contains a thiazole linked to a thiadiazinane sulfone and a 3-chloro-4-fluorophenyl group. While both compounds have halogenated aryl groups, the target’s prop-2-ynyl-piperidine lacks the sulfone and thiadiazinane moieties, which are critical for firzacorvirum’s antiviral activity. The fluorophenyl group in firzacorvirum may engage in stronger halogen bonding than the target’s chlorophenyl group, suggesting divergent target affinities .

Thiophene Carboxamides (Anticancer Agents)

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f, ) replaces the piperidine carboxamide with a thiophene ring. The dichlorobenzyl group in 5f enhances cytotoxicity compared to monosubstituted analogs, implying that bulkier substituents improve anticancer activity. However, the target’s piperidine group may reduce off-target effects by introducing stereochemical specificity absent in planar thiophenes .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Thiazole Substituent Carboxamide/Backbone Group Key Bioactivity Molecular Weight (g/mol)
Target Compound 5-(3-chlorobenzyl) 1-prop-2-ynylpiperidine Undisclosed ~375.9 (estimated)
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate 2-hydroxybenzamido Methyl ester SARS-CoV-2 M<sup>pro</sup> inhibitor 292.3
Firzacorvirum 5-(1-methylimidazol-4-yl) Thiadiazinane sulfone Antiviral 513.9
Compound 5f 5-(2,4-dichlorobenzyl) Thiophene-2-carboxamide Cytotoxic 396.3

Table 2. Pharmacokinetic Predictions

Compound LogP (Lipophilicity) Hydrogen Bond Donors Metabolic Stability (Predicted)
Target Compound ~3.5 1 Moderate (alkyne oxidation risk)
Firzacorvirum ~2.8 3 High (sulfone resistance)
Compound 5f ~4.1 1 Low (ester hydrolysis)

Research Findings and Mechanistic Insights

  • Substituent Effects : The 3-chlorobenzyl group in the target compound likely enhances target binding through hydrophobic interactions, similar to dichlorobenzyl-substituted anticancer agents (). However, the single chlorine may reduce potency compared to dichloro analogs .
  • Piperidine vs. Thiophene : The piperidine carboxamide in the target compound could improve solubility and bioavailability compared to thiophene-based analogs, which are prone to aggregation .
  • Prop-2-ynyl Group : This moiety may increase metabolic clearance due to alkyne reactivity, contrasting with firzacorvirum’s sulfone group, which enhances stability .

Biological Activity

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide (CAS Number: 1210719-39-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3OSC_{19}H_{20}ClN_{3}OS with a molecular weight of 373.9 g/mol. The structure includes a thiazole ring substituted with a chlorophenyl group, a propynyl piperidine moiety, and a carboxamide functional group.

PropertyValue
CAS Number1210719-39-3
Molecular FormulaC19H20ClN3OS
Molecular Weight373.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that derivatives with similar scaffolds exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cancer types .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This was evidenced by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells . Additionally, cell cycle analysis indicated that these compounds could cause cell cycle arrest at the S and G2/M phases .

Neuropharmacological Activity

Compounds bearing thiazole rings have also been investigated for their neuropharmacological properties. Some studies suggest that they may exhibit antidepressant-like effects by acting as dual antagonists at serotonin receptors (5-HT1A/5-HT7), which is crucial for mood regulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • In Vivo Studies : Research involving tumor-bearing mice models demonstrated that certain thiazole derivatives effectively targeted sarcoma cells, confirming their potential as therapeutic agents in cancer treatment .
  • Comparative Studies : A comparative analysis between different thiazole derivatives revealed that modifications in substituents significantly affected their biological activity, highlighting the importance of structural optimization in drug design .

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